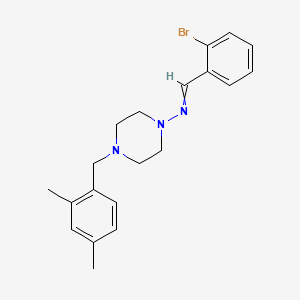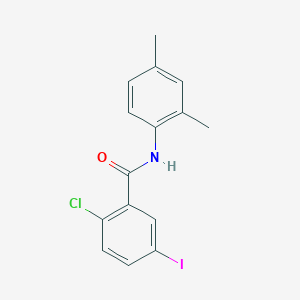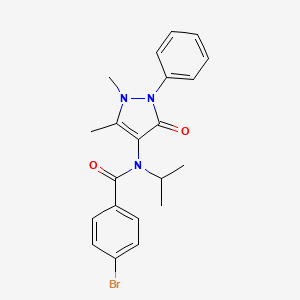
1-(3-chloro-4-fluorophenyl)-4-(3-iodobenzylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-fluorophenyl)-4-(3-iodobenzylidene)-3,5-pyrazolidinedione is a chemical compound that belongs to the family of pyrazolidinedione derivatives. It has been studied extensively due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-(3-iodobenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of various diseases.
Biochemical and Physiological Effects
1-(3-chloro-4-fluorophenyl)-4-(3-iodobenzylidene)-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-chloro-4-fluorophenyl)-4-(3-iodobenzylidene)-3,5-pyrazolidinedione in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(3-chloro-4-fluorophenyl)-4-(3-iodobenzylidene)-3,5-pyrazolidinedione. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it produces its effects. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with improved potency and selectivity.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-4-(3-iodobenzylidene)-3,5-pyrazolidinedione has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFIN2O2/c17-13-8-11(4-5-14(13)18)21-16(23)12(15(22)20-21)7-9-2-1-3-10(19)6-9/h1-8H,(H,20,22)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYFJFCDNWSCQ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3-iodophenyl)methylidene]pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B3740385.png)
![3,11-bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B3740394.png)


![N-{4-[(4-bromobenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B3740429.png)

![N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamide](/img/structure/B3740439.png)


![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740448.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3740461.png)
![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3740466.png)
![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740476.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3740481.png)